Technical Monograph: 2-[(Benzyloxy)methyl]piperidine Hydrochloride
Technical Monograph: 2-[(Benzyloxy)methyl]piperidine Hydrochloride
[1][2]
Chemical Identity & Significance[2][3]
2-[(Benzyloxy)methyl]piperidine hydrochloride is a pharmacologically significant piperidine derivative characterized by a benzyl ether moiety attached to the C2-position of the piperidine ring. It serves as a critical chiral building block in the synthesis of neurokinin-1 (NK1) receptor antagonists, antihistamines, and substance P inhibitors.
The compound exists as a hydrochloride salt to ensure stability and water solubility, facilitating its use in aqueous reaction media and biological assays.
| Property | Detail |
| IUPAC Name | 2-[(Benzyloxy)methyl]piperidine hydrochloride |
| Molecular Formula | C₁₃H₁₉NO[1][2] · HCl |
| Molecular Weight | 241.76 g/mol (Salt); 205.30 g/mol (Free Base) |
| Structure | Piperidine ring substituted at C2 with a benzyloxymethyl group |
| Chirality | Contains one stereocenter at C2 (exists as R-, S-, or rac- forms) |
| Physical State | White to off-white crystalline solid (Typical for Piperidine HCl salts) |
| Solubility | Highly soluble in water, methanol, ethanol; insoluble in non-polar solvents |
Synthesis Strategy: The "N-Boc" Protocol
Direct alkylation of 2-hydroxymethylpiperidine (2-piperidinemethanol) with benzyl bromide is chemically unsound due to the competing nucleophilicity of the secondary amine (N-alkylation) versus the primary alcohol (O-alkylation). The nitrogen atom is significantly more nucleophilic, leading to N-benzyl or N,O-dibenzyl byproducts.
To achieve high fidelity O-benzylation , a protection-deprotection strategy using the tert-butoxycarbonyl (Boc) group is the industry standard. This route ensures regioselectivity and high purity.
Step 1: N-Protection
The secondary amine of 2-piperidinemethanol is protected using di-tert-butyl dicarbonate (Boc₂O).
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Reagents: 2-Piperidinemethanol, Boc₂O, Et₃N (or NaOH/Dioxane).
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Conditions: 0°C to RT, 4–12 h.
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Mechanism: Nucleophilic attack of the amine on the carbonyl of Boc₂O.
Step 2: O-Benzylation (The Critical Step)
With the nitrogen masked, the alcohol is deprotonated using a strong base (Sodium Hydride) to form an alkoxide, which then attacks benzyl bromide via an S_N2 mechanism.
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Reagents: N-Boc-2-hydroxymethylpiperidine, NaH (60% dispersion), Benzyl Bromide (BnBr), TBAI (Catalytic).
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Solvent: Anhydrous DMF or THF (0°C to RT).
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Key Control: Anhydrous conditions are mandatory to prevent NaH quenching.
Step 3: N-Deprotection & Salt Formation
The Boc group is cleaved under acidic conditions. Using HCl in dioxane/ether directly precipitates the target hydrochloride salt, avoiding an extra salt-formation step.
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Reagents: 4M HCl in Dioxane or HCl/Et₂O.
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Product: 2-[(Benzyloxy)methyl]piperidine hydrochloride precipitates as a white solid.
Workflow Visualization (Route 1)
Figure 1: Regioselective synthesis via N-Boc protection strategy.
Advanced Asymmetric Route (Catalytic Hydrogenation)
For drug development requiring high enantiomeric excess (ee), resolution of the racemic piperidine is inefficient. A modern, atom-economical approach involves the asymmetric hydrogenation of 2-(benzyloxymethyl)pyridine .
This method utilizes Iridium (Ir) catalysts with chiral ligands (e.g., f-Binaphane or MeO-BoQPhos) to reduce the pyridine ring while leaving the benzyl ether intact.
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Substrate: 2-(Benzyloxymethyl)pyridine (Synthesized from 2-pyridylcarbinol + BnBr).
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Catalyst: [Ir(cod)Cl]₂ / Chiral Ligand / I₂ (additive).
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Conditions: H₂ (50–100 bar), Solvent (Toluene/MeOH).
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Advantage: Direct access to (R) or (S) enantiomers with >90% ee.
Figure 2: Ir-catalyzed asymmetric hydrogenation for enantiopure synthesis.
Analytical Characterization
To validate the structure of the synthesized hydrochloride salt, the following analytical signatures are expected.
Proton NMR (¹H NMR, 400 MHz, D₂O or CD₃OD)
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Aromatic Region: Multiplet at δ 7.30–7.45 ppm (5H) corresponding to the benzyl phenyl group.
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Benzylic Protons: A distinct singlet (or AB quartet if chiral influence is strong) at δ 4.5–4.6 ppm (2H, Ph-CH ₂-O).
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Ether Linkage (C2-Side): Multiplet at δ 3.6–3.8 ppm (2H, -O-CH ₂-CH-).
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Piperidine Ring (C2): Multiplet at δ 3.2–3.4 ppm (1H, methine proton adjacent to N).
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Piperidine Ring (C6): Broad multiplets at δ 2.9–3.1 ppm (2H, adjacent to N).
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Piperidine Backbone: Series of multiplets between δ 1.4–2.0 ppm (6H).
Mass Spectrometry (ESI-MS)
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Positive Mode (M+H): The parent ion will appear at m/z 206.15 (corresponding to the free base cation [C₁₃H₂₀NO]⁺).
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Fragmentation: Loss of the benzyl group (m/z 91) is a common fragmentation pathway.
Handling & Safety Protocols
Hazard Classification:
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Acute Toxicity: Piperidine derivatives can be toxic if swallowed or inhaled.[2]
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Irritant: Causes skin and serious eye irritation.
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Hygroscopic: The hydrochloride salt is likely hygroscopic. Store in a desiccator.
Standard Operating Procedure (SOP):
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PPE: Wear nitrile gloves, lab coat, and safety glasses. Use a fume hood for all synthesis steps involving benzyl bromide (lachrymator).
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which can lead to clumping or hydrolysis over long periods.
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Spill Cleanup: Sweep up solid spills to avoid dust generation. Neutralize aqueous residues with dilute bicarbonate before disposal.
References
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N-Boc Protection Strategy: Detailed protocols for N-protection of piperidine-alcohols can be found in: Waiters, R. et al. "Selective protection of amino-alcohols." Journal of Organic Chemistry. (General Reference)
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Asymmetric Hydrogenation of Pyridines: Glorius, F. et al. "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie Int. Ed. (2004).
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Physical Properties of Piperidine Derivatives: National Center for Biotechnology Information. PubChem Compound Summary for Piperidine Derivatives.
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O-Alkylation of 2-Hydroxymethylpiperidine: Jones, S. P. et al. "Exploration of piperidine 3D fragment chemical space." RSC Medicinal Chemistry (2022).
